1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828658
InChI: InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2
SMILES:
Molecular Formula: C7H7ClF2N2O
Molecular Weight: 208.59 g/mol

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18828658

Molecular Formula: C7H7ClF2N2O

Molecular Weight: 208.59 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine -

Specification

Molecular Formula C7H7ClF2N2O
Molecular Weight 208.59 g/mol
IUPAC Name [4-chloro-3-(difluoromethoxy)phenyl]hydrazine
Standard InChI InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2
Standard InChI Key UCINJGBRTIXBPI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)OC(F)F)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine (C7H6ClF2N2O\text{C}_7\text{H}_6\text{ClF}_2\text{N}_2\text{O}) features a phenyl ring substituted at the 4-position with chlorine and at the 3-position with a difluoromethoxy group (OCHF2-\text{OCHF}_2). The hydrazine moiety (NHNH2-\text{NHNH}_2) is appended to the aromatic system, introducing nucleophilic and reducing capabilities. The electron-withdrawing effects of the chlorine and difluoromethoxy groups polarize the aromatic ring, directing electrophilic substitution to the para position relative to the hydrazine group .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, comparative analysis with structurally similar hydrazines allows estimation of key properties:

PropertyEstimated ValueBasis for Estimation
Molecular Weight216.59 g/molCalculated from formula
Melting Point120–140°CAnalogous hydrazine derivatives
Boiling Point280–300°C (decomposes)Thermal stability trends
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)Hydrazine solubility profiles

The difluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, as evidenced by the increased logP values of related trifluoromethyl-substituted hydrazines.

Synthetic Pathways

Nitration and Reduction Sequence

A plausible synthesis route mirrors methodologies described for 4-chloro-3-(trifluoromethyl)phenylisocyanate :

  • Nitration of 4-Chloro-3-(difluoromethoxy)benzene:
    Reacting the parent aromatic compound with acetyl nitrate (generated in situ from acetic anhydride and nitric acid) at 10–15°C yields the nitro intermediate. This low-temperature nitration minimizes isomer formation, a critical advantage over traditional mixed-acid systems .

  • Reduction to Hydrazine:
    Catalytic hydrogenation or hydrazine hydrate-mediated reduction converts the nitro group to a hydrazine functionality. The use of FeCl3_3·6H2_2O/activated carbon systems, as demonstrated in related syntheses, avoids iron sludge byproducts and improves reaction efficiency .

Alternative Route via Diazotization

An alternative approach involves:

  • Diazotization of 4-chloro-3-(difluoromethoxy)aniline with NaNO2_2/HCl at 0–5°C

  • Coupling with hydroxylamine to form the hydrazine derivative

This method requires strict temperature control to prevent diazonium salt decomposition, with yields highly dependent on the electronic effects of the difluoromethoxy group.

Reactivity and Applications

Condensation Reactions

The hydrazine group participates in condensation with carbonyl compounds to form hydrazones, which are precursors to indoles, pyrazoles, and other heterocycles. For example:

Ar-NHNH2+RCORAr-NHN=CRR+H2O\text{Ar-NHNH}_2 + \text{RCOR}' \rightarrow \text{Ar-NHN=CRR}' + \text{H}_2\text{O}

The electron-deficient aromatic ring directs cyclization reactions to specific positions, enabling regioselective synthesis of bioactive molecules .

Pharmaceutical Intermediate

Structural analogs of this compound serve as intermediates in kinase inhibitors and antiviral agents. The difluoromethoxy group’s metabolic stability and chlorine’s steric effects make this derivative particularly valuable for optimizing drug pharmacokinetics .

Analytical Characterization

Spectroscopic Data

Hypothetical characterization data based on analogous compounds:

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),
    δ 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H),
    δ 6.98 (d, J = 2.0 Hz, 1H, Ar-H),
    δ 6.20 (s, 2H, NH2_2),
    δ 4.10 (t, J = 6.8 Hz, 1H, NH)

  • IR (KBr):
    3350 cm1^{-1} (N-H stretch),
    1600 cm1^{-1} (C=C aromatic),
    1150 cm1^{-1} (C-F stretch)

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